4-Fluorophenyl methanesulfonate

Vue d'ensemble

Description

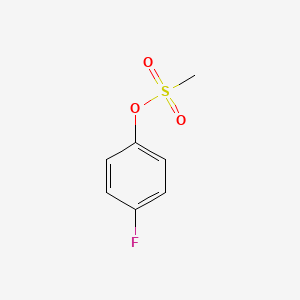

4-Fluorophenyl methanesulfonate (4-FMS) is an organofluorine compound that is used in a variety of scientific research applications. It is commonly used in the synthesis of organic compounds, as well as in biochemical and physiological experiments. 4-FMS is a versatile compound that can be used to create a range of compounds, from small molecules to larger, more complex compounds. Furthermore, it has been used in a variety of biochemical and physiological studies, as well as in drug development.

Applications De Recherche Scientifique

Protonation Characteristics of 4-Fluorophenyl Methanesulfonate

4-Fluorophenyl methanesulfonate exhibits specific protonation characteristics. Phenol and 4-fluorophenol, closely related to 4-fluorophenyl methanesulfonate, are predominantly protonated on the oxygen atom, influenced by the H0a acidity function. These protonation characteristics are crucial for understanding the chemical behavior and reactivity of this compound in various acidic conditions (Koeberg-Telder, Lambrechts, & Cerfontain, 2010).

Sulfonation Processes

Intermediacy in Sulfonation Reactions

4-Fluorophenyl methanesulfonate plays a role in sulfonation reactions. Studies have shown that methyl phenyl sulfate, a compound structurally related to 4-fluorophenyl methanesulfonate, reacts with sulfuric acid to yield 4-sulfonic acid, which decomposes to give phenol-4-sulfonic acid. This highlights the compound's potential role as an intermediate in complex sulfonation processes (Wit, Woldhuis, & Cerfontain, 2010).

Crystal Structure and Material Synthesis

Crystal Structure Analysis

4-Fluorophenyl methanesulfonate's structural analysis is crucial for understanding its material properties. The crystal structure of related compounds has been analyzed, showing that strong intermolecular hydrogen bonds form in the crystal, connecting molecules into two-dimensional layers. This structural insight is significant for the synthesis of organic fluoro-containing polymers and materials (Li, Shen, & Zhang, 2015).

Chemical Reactions and Synthesis

Regio- and Enantioselective Reactions

4-Fluorophenyl methanesulfonate is involved in regio- and enantioselective reactions. The compound has been used in allylic alkylation reactions, yielding enantiopure fluorobis(phenylsulfonyl)methylated compounds. These reactions are significant for the synthesis of complex organic molecules in a stereocontrolled manner (Liu et al., 2009).

Analytical Applications

Fluorescence-Based Sensing

4-Fluorophenyl methanesulfonate is relevant in fluorescence-based analytical methods. For instance, the fluorescence spectrum of certain compounds changes drastically upon the addition of methanesulfonic acid, allowing for sensitive and selective determination of stronger acids. This property is valuable in developing sensitive sensors and analytical methodologies (Masuda et al., 2005).

Propriétés

IUPAC Name |

(4-fluorophenyl) methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO3S/c1-12(9,10)11-7-4-2-6(8)3-5-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERGNBBIBYFCRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluorophenyl methanesulfonate | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N,2-diphenyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2907096.png)

![3-[5-[(E)-[3-(4-Methylphenyl)-2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B2907101.png)

![N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}[(4-chlorophenyl)carbamoyl]amino)(tert-butoxy)formamide](/img/structure/B2907104.png)

![Ethyl 2-[[(Z)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2907106.png)

![tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate](/img/structure/B2907110.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]propanamide](/img/structure/B2907111.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2907115.png)

![2-Methyl-5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2907117.png)